1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenylethanone
Description
1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenylethanone is a synthetic organic compound featuring a piperazine core substituted with a naphthalen-1-ylmethyl group at the 4-position and a phenylethanone moiety. The molecular formula is C₂₃H₂₄N₂O, with a molecular weight of 360.45 g/mol (calculated based on ).
Properties
IUPAC Name |
1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c26-23(17-19-7-2-1-3-8-19)25-15-13-24(14-16-25)18-21-11-6-10-20-9-4-5-12-22(20)21/h1-12H,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWJZILVTHUDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenylethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
The compound belongs to a class of piperazine-linked ethanone derivatives, which are structurally diverse. Below is a detailed comparison with analogs from the provided evidence:
Structural Analogues with Piperazine-Ethanone Backbone
Key Observations :
- Electron-withdrawing effects : The nitro group in ’s compound may reduce metabolic stability compared to the target’s purely aromatic substituents.
Functional Group Variations in Ethanone Derivatives
Key Observations :
- Polarity: Hydroxyacetophenones () are more water-soluble than the target compound due to hydroxyl groups, which may limit CNS activity.
- Synthetic Utility : Brominated analogs () serve as intermediates for further functionalization, unlike the target compound’s stable aromatic system.
Pharmacological Relevance of Piperazine Derivatives
Piperazine derivatives are known for their versatility in drug design. For example:
- Anticancer Potential: ’s benzothiazole-naphthalene-piperazine hybrid (C₂₆H₂₀N₂OS) demonstrates how heterocyclic extensions can modulate bioactivity.
Comparison with Target Compound : The target lacks explicit heterocyclic extensions (e.g., thiazole or quinazoline) but retains a simpler structure suitable for probing baseline receptor interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
